molecular formula C20H22N4O4S B10865277 N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B10865277
M. Wt: 414.5 g/mol
InChI Key: YQWRTDSCNLERKJ-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors. The final step often involves sulfonation to introduce the benzenesulfonamide group .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent-free conditions or the use of green chemistry principles may also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, pyrrolidine-containing molecules, and sulfonamide-based compounds. Examples include:

Uniqueness

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C20H22N4O4S/c1-23-17-8-3-13(9-18(17)24(2)20(23)26)11-22-29(27,28)16-6-4-14(5-7-16)15-10-19(25)21-12-15/h3-9,15,22H,10-12H2,1-2H3,(H,21,25)

InChI Key

YQWRTDSCNLERKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4)N(C1=O)C

Origin of Product

United States

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